molecular formula C48H27N3O12 B12501150 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid)

9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid)

Cat. No.: B12501150
M. Wt: 837.7 g/mol
InChI Key: JDNBJYOFDHODRA-UHFFFAOYSA-N
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Description

9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) is a complex organic compound known for its unique structural properties. It consists of a benzene core substituted with three carbazole units, each bearing carboxylic acid groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) exerts its effects is primarily through its electronic properties. The compound can facilitate efficient charge transport and recombination, making it valuable in electronic devices. Its molecular targets include various electronic states and pathways involved in charge mobility and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,9’,9’'-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) apart is its combination of carbazole units and carboxylic acid groups, which provide unique electronic and chemical properties. This makes it particularly useful in applications requiring high charge mobility and stability .

Biological Activity

The compound 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) , also known as 1,3,5-tris(9H-carbazol-9-yl)benzene , is a significant molecule in organic electronics and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The structure of this compound consists of a benzene core with three carbazole units attached via carboxylic acid functional groups. The molecular formula is C42H27N3C_{42}H_{27}N_3 with a molecular weight of 573.7 g/mol . This unique structure contributes to its electron-rich properties, making it suitable for various applications in organic electronics, particularly as a hole-transporting layer in light-emitting diodes (LEDs) .

Antioxidant Properties

Research indicates that carbazole derivatives exhibit notable antioxidant activity. The presence of multiple carbazole units enhances the electron-donating ability of the compound, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can protect cellular components from oxidative stress .

Anticancer Activity

Several studies have explored the anticancer properties of carbazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis through the mitochondrial pathway .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in signaling pathways. Research suggests that it may modulate pathways related to cell proliferation and survival by influencing the expression of key proteins involved in apoptosis and cell cycle regulation .

Case Studies

  • Study on Antioxidant Activity : A study assessed the antioxidant capacity of various carbazole derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to 9,9',9''-(Benzene-1,3,5-triyl)tris(9H-carbazole-3,6-dicarboxylic acid) exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Assessment : In vitro studies on different cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced dose-dependent cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Table: Biological Activities Summary

Activity Observation Reference
AntioxidantSignificant DPPH scavenging activity
AnticancerDose-dependent cytotoxicity in cancer cell lines
Apoptosis InductionActivation of caspase pathways

Properties

Molecular Formula

C48H27N3O12

Molecular Weight

837.7 g/mol

IUPAC Name

9-[3,5-bis(3,6-dicarboxycarbazol-9-yl)phenyl]carbazole-3,6-dicarboxylic acid

InChI

InChI=1S/C48H27N3O12/c52-43(53)22-1-7-37-31(13-22)32-14-23(44(54)55)2-8-38(32)49(37)28-19-29(50-39-9-3-24(45(56)57)15-33(39)34-16-25(46(58)59)4-10-40(34)50)21-30(20-28)51-41-11-5-26(47(60)61)17-35(41)36-18-27(48(62)63)6-12-42(36)51/h1-21H,(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)

InChI Key

JDNBJYOFDHODRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=C(N2C4=CC(=CC(=C4)N5C6=C(C=C(C=C6)C(=O)O)C7=C5C=CC(=C7)C(=O)O)N8C9=C(C=C(C=C9)C(=O)O)C1=C8C=CC(=C1)C(=O)O)C=CC(=C3)C(=O)O

Origin of Product

United States

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